molecular formula C10H6N2S B15495243 Thiazolo[5,4-f]quinoline CAS No. 234-48-0

Thiazolo[5,4-f]quinoline

Cat. No.: B15495243
CAS No.: 234-48-0
M. Wt: 186.24 g/mol
InChI Key: RIUVLOXDBAJYGF-UHFFFAOYSA-N
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Description

Thiazolo[5,4-f]quinoline is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused aromatic system serves as a key precursor and core structure for developing novel therapeutic agents. Recent scientific investigations have highlighted its substantial potential in antimicrobial research. A 2025 study demonstrated that novel this compound derivatives exhibited potent broad-spectrum activity against pathogens including Staphylococcus aureus , Escherichia coli , and Candida albicans , with certain compounds surpassing the efficacy of standard drugs like chloramphenicol . Structure-activity relationship (SAR) analyses indicate that incorporating lipophilic aromatic systems and electron-withdrawing substituents onto this scaffold significantly enhances antimicrobial potency, often through mechanisms involving DNA gyrase inhibition . Furthermore, the quinoline nucleus is a well-established pharmacophore in oncology research, known for its ability to interact with DNA and DNA-interacting proteins. This compound-based compounds can function as DNA intercalators or target emerging therapeutic targets like G-quadruplex (G4) structures, making them a promising scaffold for anticancer agent development . Researchers value this compound for synthesizing derivatives to explore structure-activity relationships and develop new hit compounds. This product is intended for research and further chemical characterization in a laboratory setting only.

Properties

CAS No.

234-48-0

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

[1,3]thiazolo[5,4-f]quinoline

InChI

InChI=1S/C10H6N2S/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-6H

InChI Key

RIUVLOXDBAJYGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2SC=N3)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Thiazolo 5,4 F Quinoline and Derivatives

Strategies for the Construction of the Thiazolo[5,4-f]quinoline Core Structure

The fundamental approach to synthesizing the this compound core involves the sequential or convergent assembly of the constituent thiazole (B1198619) and quinoline (B57606) ring systems.

Multistep Reaction Sequences for Thiazole and Quinoline Ring Formation

Traditional synthetic routes to thiazolo[5,4-f]quinolines often rely on well-established, multi-step reaction sequences. These methods typically involve the initial construction of a functionalized benzothiazole (B30560) or quinoline intermediate, which is then subjected to further reactions to complete the tricyclic core.

A common strategy begins with a substituted aniline (B41778), which undergoes a series of transformations to form a 6-aminobenzothiazole (B108611) derivative. This intermediate then serves as a platform for the construction of the quinoline ring. For instance, a rational multistep synthesis of a polyfunctionalized benzothiazole has been developed as a versatile precursor for various target molecules. mdpi.com This approach allows for the introduction of diverse substituents on both the thiazole and the subsequently formed quinoline ring.

One notable multi-step synthesis starts from 2-amino-5-nitroanthranilonitrile. nih.gov This starting material is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and then reacted with an appropriate aromatic amine to yield 4-anilino-6-nitroquinazolines. nih.gov These intermediates can then be further elaborated to form the thiazole ring.

Another versatile starting material is methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which has been synthesized on a multigram scale. mdpi.com This compound provides a convenient entry point for the construction of various 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones. The presence of the cyano and ester groups allows for a wide range of chemical modifications.

A key challenge in these multi-step sequences is often the control of regioselectivity, particularly when forming the quinoline ring from an unsymmetrically substituted benzothiazole. The choice of cyclization conditions and the nature of the substituents can significantly influence the outcome of the reaction.

Cyclization Reactions and Annulation Approaches

A widely employed method is the thermal Dimroth rearrangement. For example, an (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide intermediate can be cyclized into thiazolo[5,4-f]quinazoline-2-carbonitriles by heating with an appropriate aniline in acetic acid. nih.govnih.gov This reaction proceeds via a thermal rearrangement to form the desired tricyclic system.

Copper-mediated cyclization has also proven to be an effective strategy. nih.gov For instance, a 6-amino-2-bromo-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene-amino)benzonitrile intermediate can undergo intramolecular cyclization in the presence of copper(I) iodide in pyridine (B92270) to yield a 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816). nih.gov This intermediate is then poised for the subsequent construction of the quinoline ring.

The Gould-Jacobs reaction is a classical method for quinoline synthesis that can be adapted for the preparation of thiazolo[5,4-f]quinolines. This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form the quinolin-4-one ring.

The choice of cyclization strategy is often dictated by the nature of the substituents on the precursor molecules and the desired substitution pattern on the final this compound product. The development of new and more efficient cyclization methods remains an active area of research.

Modern Synthetic Techniques in this compound Synthesis

In recent years, modern synthetic techniques have been increasingly applied to the synthesis of thiazolo[5,4-f]quinolines, offering significant advantages in terms of efficiency, reaction times, and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS) in Expedited Pathways

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiazolo[5,4-f]quinolines and their derivatives. mdpi.comnih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.govresearchgate.net

MAOS has been successfully employed in various steps of this compound synthesis, including the initial formation of intermediates and the final cyclization steps. For example, the reaction of 6-aminobenzo[d]thiazole-2,7-dicarbonitrile with DMF-DMA can be efficiently carried out under microwave irradiation at 70°C to yield the corresponding formimidamide in good yield. nih.gov Similarly, the subsequent Dimroth rearrangement to form the thiazolo[5,4-f]quinazoline core can be expedited using microwave heating. nih.govnih.gov

Reaction StepConventional Heating TimeMicrowave Heating TimeYield (%)Reference
Formimidamide formationSeveral hours2 minutes86 nih.gov
Dimroth rearrangementHours to days2-45 minutes70-99 nih.gov
Copper-mediated cyclizationSeveral hours20 minutes67 nih.gov

Metal-Catalyzed Coupling and Cyclization Strategies

Transition metal catalysis has revolutionized organic synthesis, and its application to the synthesis of thiazolo[5,4-f]quinolines has opened up new avenues for the construction of this heterocyclic system. Palladium-catalyzed reactions, in particular, have been widely used for the formation of C-C and C-N bonds, which are crucial for the assembly of the quinoline ring.

Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of quinolin-4-ones, which can be precursors to thiazolo[5,4-f]quinolines. mdpi.com These reactions typically involve the coupling of a 2-haloaniline with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst. mdpi.com

Copper-catalyzed reactions have also found utility in the synthesis of the thiazole portion of the molecule. As mentioned earlier, copper(I) iodide can effectively mediate the intramolecular cyclization of a suitably functionalized precursor to form the benzothiazole ring system. nih.gov

The development of new and more active catalysts, as well as milder reaction conditions, continues to expand the scope and utility of metal-catalyzed methods in the synthesis of complex heterocyclic compounds like this compound.

Green Chemistry Approaches in Thiazoloquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals, and the synthesis of thiazoloquinolines is no exception. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and employing more energy-efficient methods. researchgate.net

The use of water as a solvent is a key aspect of green chemistry, and several methods for the synthesis of quinolines in aqueous media have been reported. tandfonline.com For example, a one-pot, three-component reaction of aldehydes, aminopyrazoles, and 1,3-cyclohexanediones in the presence of polyethylene (B3416737) glycol (PEG)-400 in water has been developed for the synthesis of pyrazolo[3,4-b]quinoline derivatives. tandfonline.com

Solvent-free reactions, often facilitated by microwave irradiation, represent another important green chemistry approach. researchgate.net By eliminating the need for a solvent, these methods can significantly reduce waste and simplify product purification.

Key Precursors and Reaction Intermediates in this compound Synthesis

The synthesis of the this compound scaffold and its derivatives relies on the strategic construction of the fused heterocyclic system from various key precursors and through specific reaction intermediates. A common and effective approach involves the use of versatile, polyfunctionalized benzothiazoles, which serve as molecular platforms for building the quinoline or quinazolinone portion of the molecule.

One of the pivotal precursors is 6-aminobenzothiazole, which can undergo a Skraup reaction to form the parent this compound. researchgate.net For the synthesis of more complex derivatives, such as thiazolo[5,4-f]quinazolines, highly functionalized benzothiazoles are employed. For instance, methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate has been developed as a versatile precursor. nih.gov This compound can be synthesized on a multigram scale and serves as a platform for creating a variety of 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones. nih.gov

Another crucial molecular platform is 6-aminobenzo[d]thiazole-2,7-dicarbonitrile . mdpi.comnih.gov Its synthesis is a multi-step process that begins with the N-protection of 2-aminobenzonitrile (B23959) to yield tert-butyl (2-cyano-4-nitrophenyl)carbamate. nih.gov This intermediate is then reduced, followed by selective bromination. The resulting ortho-bromo aniline is reacted with 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel salt, to form an intermediate imino-1,2,3-dithiazole, which ultimately yields the desired dicarbonitrile precursor. nih.gov

From these advanced precursors, key reaction intermediates are generated en route to the final tricyclic system. The reaction of 6-aminobenzo[d]thiazole-2,7-dicarbonitrile with DMFDMA (N,N-dimethylformamide dimethyl acetal) produces the formimidamide intermediate, (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide . mdpi.com This intermediate is then cyclized through a thermal Dimroth rearrangement with various anilines, often under microwave irradiation, to afford N⁸-substituted-9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbonitriles or other quinazoline (B50416) derivatives. nih.govmdpi.com

The following table summarizes the key precursors and intermediates central to the synthesis of the this compound core structure.

Compound Type Compound Name Role in Synthesis Reference
Precursor 6-AminobenzothiazoleStarting material for the Skraup reaction to form the parent this compound. researchgate.net
Precursor Methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylateA versatile molecular platform for synthesizing various 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones. nih.gov
Precursor 6-Aminobenzo[d]thiazole-2,7-dicarbonitrileA key polyfunctionalized benzothiazole used as a platform for diverse bioactive derivatives. mdpi.comnih.gov
Precursor tert-Butyl (2-cyano-4-nitrophenyl)carbamateAn early-stage intermediate in the synthesis of 6-aminobenzo[d]thiazole-2,7-dicarbonitrile. nih.gov
Intermediate Imino-1,2,3-dithiazoleAn intermediate formed from the reaction with Appel salt during the synthesis of the dicarbonitrile precursor. nih.gov
Intermediate (E)-N'-(2,7-Dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamideA key formimidamide intermediate that undergoes cyclization to form the quinazoline ring. mdpi.com
Intermediate N⁸-substituted-9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbonitrilesThe cyclized tricyclic product formed via Dimroth rearrangement. nih.gov

Synthetic Routes to Specific Thiazoloquinoline Isomers and Congeners

The structural diversity of thiazoloquinolines extends to several isomers, each requiring distinct synthetic strategies. Methodologies have been developed for the regioselective synthesis of isomers such as thiazolo[5,4-b]quinoline and the related thiazolo[5,4-c]isoquinoline.

Thiazolo[5,4-b]quinoline

A new synthesis for derivatives of this isomer involves the cyclization of substituted 5-aminothiazoles. nih.gov Specifically, 9-hydroxythiazolo[5,4-b]quinolines can be prepared from the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles . nih.gov Similarly, the synthesis of 9-(alkylamino)thiazolo[5,4-b]quinolines is achieved through the cyclization of 5-(arylamino)-4-carbamoylthiazoles . nih.gov These methods provide access to a range of derivatives, including alkylamino and 9-anilinothiazolo[5,4-b]quinolines, which have been evaluated for potential biological activity. nih.govnih.gov

Thiazolo[5,4-c]isoquinoline

Multiple synthetic routes to the thiazolo[5,4-c]isoquinoline system have been established. A classical approach begins with 4-aminoisoquinoline as the precursor. cdnsciencepub.com This is converted into the intermediate 4-amino-3-thiocyanoisoquinoline , which then cyclizes to form 2-aminothiazolo[5,4-c]isoquinoline . cdnsciencepub.com To obtain the unsubstituted parent heterocycle, the 2-amino group is first converted to a 2-chloro derivative via diazotization, which is subsequently reduced using hydriodic acid and red phosphorus. cdnsciencepub.com This 2-chloro intermediate also serves as a key point for diversification, reacting with nucleophiles like sodium hydroxide (B78521) or sodium methoxide (B1231860) to yield 2-hydroxy or 2-methoxy derivatives, respectively. cdnsciencepub.com

A more recent and direct method involves the reaction of dithiooxamide with appropriately substituted 2-halobenzaldehydes . rsc.org This reaction can selectively afford thiazolo[5,4-c]isoquinolines, sometimes in excellent yield, and the presence of a halogen at the ortho position of the benzaldehyde (B42025) is crucial for this outcome. rsc.org The use of lanthanum(III) triflate as a catalyst has been shown to favor the formation of the thiazolo[5,4-c]isoquinoline product. rsc.org

Other Isomers

Synthetic methods for other thiazoloquinoline isomers have also been reported.

Thiazolo[4,5-c]quinoline : This isomer can be synthesized by refluxing 3-amino-4-mercapto-quinoline with formic acid in the presence of sodium pyrosulfite. prepchem.com

Thiazolo[5,4-h]quinoline : The synthesis of this scaffold has been achieved via a Skraup reaction utilizing 4-aminobenzothiazole as the starting material. researchgate.net

The table below outlines the synthetic routes for these specific thiazoloquinoline isomers.

Isomer/Congener Key Precursor(s) Key Reaction/Methodology Resulting Compound(s) Reference
Thiazolo[5,4-b]quinoline 4-(Ethoxycarbonyl)-5-(arylamino)thiazolesCyclization9-Hydroxythiazolo[5,4-b]quinolines nih.gov
5-(Arylamino)-4-carbamoylthiazolesCyclization9-(Alkylamino)thiazolo[5,4-b]quinolines nih.gov
Thiazolo[5,4-c]isoquinoline 4-AminoisoquinolineConversion to 4-amino-3-thiocyanoisoquinoline followed by cyclization, diazotization, and reduction.Thiazolo[5,4-c]isoquinoline and 2-substituted derivatives cdnsciencepub.com
Dithiooxamide and 2-HalobenzaldehydesCondensation reaction, potentially catalyzed by Lanthanum(III) triflate.Thiazolo[5,4-c]isoquinoline derivatives rsc.org
Thiazolo[4,5-c]quinoline 3-Amino-4-mercapto-quinolineRefluxing with formic acid.Thiazolo[4,5-c]quinoline prepchem.com
Thiazolo[5,4-h]quinoline 4-AminobenzothiazoleSkraup reactionThiazolo[5,4-h]quinoline researchgate.net

Derivatization and Structural Modification Strategies for Thiazolo 5,4 F Quinoline Scaffolds

Introduction of Substituents on the Thiazole (B1198619) Moiety

Functionalization at Position 2

The 2-position of the thiazole ring is a common target for derivatization. A variety of substituents can be introduced at this position, leading to diverse molecular skeletons. mdpi.com One notable method involves the cyclization of thioureidoquinolines to generate 2-substituted thiazolo[5,4-f]quinolines. mdpi.comresearchgate.net

A specific example is the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This is achieved by first preparing N-(quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine and furan-2-carbonyl chloride. pleiades.online The resulting amide is then treated with phosphorus pentasulfide (P₂S₅) in pyridine (B92270) to yield the corresponding thioamide, N-(quinolin-6-yl)furan-2-carbothioamide. pleiades.online Subsequent oxidation of this thioamide with potassium ferricyanide (B76249) in an alkaline medium, following the Jakobson procedure, leads to the formation of the desired 2-(furan-2-yl)this compound. pleiades.online

Further research has also focused on the synthesis of various other 2-substituted this compound derivatives for evaluation as potential chemotherapeutic agents. nih.gov

Table 1: Examples of Functionalization at Position 2 of this compound

Precursor Reagents and Conditions Resulting Substituent at Position 2 Reference
N-(quinolin-6-yl)furan-2-carbothioamide Potassium ferricyanide, alkaline medium (Jakobson procedure) Furan-2-yl pleiades.online

Incorporation of Carbimidate and Amidate Groups

The introduction of carbimidate and amidate functionalities, particularly at the 2-position of the thiazole ring, is a strategy that has been explored in related heterocyclic systems to enhance biological activity. These groups can be derived from a nitrile precursor.

In the closely related thiazolo[5,4-f]quinazoline series, a versatile 2-carbonitrile intermediate is often used as a molecular platform. nih.govnih.gov This nitrile group can be converted into a methylcarbimidate by treatment with sodium methoxide (B1231860) in methanol (B129727). mdpi.com For instance, heating a 2-carbonitrile thiazolo[5,4-f]quinazolin-9-one with sodium hydroxide (B78521) in methanol or other alcohols can yield the corresponding carbimidate derivatives. mdpi.com Similarly, the transformation of the nitrile function into amides is also a documented strategy in these systems, achieved by hydrolysis with aqueous sodium hydroxide in butanol under microwave irradiation. nih.govresearchgate.net

While these methods have been successfully applied to thiazolo[5,4-f]quinazolines, direct and specific examples of the synthesis of 2-carbimidate and 2-amidate derivatives of the this compound scaffold are not extensively detailed in the reviewed literature. However, the established synthetic routes from a 2-carbonitrile precursor in analogous systems suggest a viable strategy for the derivatization of thiazolo[5,4-f]quinolines, should the appropriate 2-cyanothis compound intermediate be available.

Table 2: Potential Strategies for 2-Carbimidate/Amidate Formation (based on related scaffolds)

Precursor Reagents and Conditions Resulting Functional Group Reference (on related scaffolds)
2-Carbonitrile Sodium methoxide in methanol Methylcarbimidate nih.govmdpi.com

Substitution Patterns on the Quinoline (B57606)/Quinazoline (B50416) Ring System

The quinoline portion of the this compound scaffold offers multiple positions for substitution, allowing for the modulation of the molecule's electronic and steric properties. Derivatization strategies include the introduction of various amine groups and the incorporation of halogens or nitro groups.

Introduction of Aromatic and Aliphatic Amines

The incorporation of amino groups onto the heterocyclic scaffold is a common strategy in medicinal chemistry. For the thiazoloquinoline family, the synthesis of amino-substituted derivatives has been an area of interest.

The compound Thiazolo[4,5-f]quinolin-2-amine, an isomer of the title scaffold, is a known heterocyclic aromatic compound. ontosight.ai Its synthesis and properties have been studied, highlighting the accessibility of amino-functionalized thiazoloquinolines. ontosight.ai General synthetic routes to thiazoloquinolines often start from aminobenzothiazoles, which are then subjected to reactions like the Skraup reaction to construct the quinoline ring. researchgate.net This implies that by starting with an appropriately substituted aminobenzothiazole, one could potentially introduce substituents onto the quinoline portion of the final thiazoloquinoline product.

In the isomeric thiazolo[5,4-b]quinoline series, the synthesis of 9-(alkylamino) derivatives has been described, achieved through the cyclization of 5-(arylamino)-4-carbamoylthiazoles. This demonstrates that amino functionalities can be incorporated into the quinoline ring system of the broader thiazoloquinoline family.

However, specific and varied examples of the direct introduction of a range of aromatic and aliphatic amines onto the pre-formed quinoline ring of the this compound scaffold are not widely documented in the surveyed literature.

Halogenation and Nitro Substitution

Electrophilic substitution reactions such as halogenation and nitration are fundamental methods for functionalizing the quinoline ring within the this compound system. These reactions primarily occur on the benzene (B151609) ring portion of the quinoline moiety.

Research on 2-(furan-2-yl)this compound has shown that this compound can undergo electrophilic substitution reactions, including nitration and bromination. pleiades.online This indicates that the fused heterocyclic system is amenable to such derivatizations. The conditions for these reactions can be controlled to direct the substitution to specific positions on the quinoline ring.

Design of Hybrid Thiazoloquinoline Systems

The strategy of creating hybrid molecules, which involves the covalent linking of two or more pharmacophoric units, has emerged as a powerful approach in drug discovery. This design concept aims to develop novel chemical entities with potentially improved affinity and efficacy, the ability to interact with multiple biological targets, or a reduced likelihood of developing drug resistance. In the context of the this compound scaffold, hybridization with other biologically active moieties has been explored to generate compounds with enhanced therapeutic potential, particularly in the realm of oncology.

Researchers have successfully synthesized and evaluated various hybrid systems based on the core structure of this compound and the closely related thiazolo[5,4-f]quinazoline. These hybrids often integrate fragments known for their own pharmacological activities, such as chalcones, triazoles, and coumarins, leading to synergistic effects or novel mechanisms of action.

A significant area of investigation has been the development of thiazolo[5,4-f]quinazoline-based hybrids as kinase inhibitors. nih.govnih.gov Kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.gov By designing molecules that can target multiple kinases (multi-target-directed ligands), it may be possible to achieve a more potent therapeutic effect and overcome resistance mechanisms. nih.gov For instance, a library of novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives was synthesized and evaluated for its inhibitory activity against a panel of five kinases implicated in Alzheimer's disease: CDK5, GSK-3, CLK1, CK1, and DYRK1A. nih.gov This work demonstrated that certain substitution patterns on the hybrid scaffold led to promising multi-target inhibitors. nih.gov

The synthesis of these complex molecules often requires multi-step procedures, frequently optimized using techniques like microwave-assisted chemistry to improve yields and reduce reaction times. nih.govmdpi.com A common synthetic strategy involves the construction of a versatile polyfunctionalized benzothiazole (B30560) intermediate, which can then be elaborated to introduce the desired diversity elements and form the final hybrid structure. nih.govnih.gov

Research Findings on Thiazoloquinoline-Based Hybrids

Several studies have reported the synthesis and biological evaluation of various thiazoloquinoline hybrid systems. The data from these studies highlight the potential of this scaffold in generating potent bioactive agents.

One line of research focused on creating 9-anilinothiazolo[5,4-f]quinazolines, which are tricyclic homologs of the 4-aminoquinazoline pharmacophore found in many approved kinase inhibitors. nih.gov A library of forty such compounds was synthesized, and their inhibitory activity against DYRK1A/1B kinases was assessed. nih.gov Several of these hybrids, including EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356, displayed potent inhibition with IC₅₀ values in the single-digit nanomolar or even subnanomolar range, making them some of the most powerful DYRK1A/1B inhibitors reported. nih.gov

Another study detailed the synthesis of quinoline-thiazole hybrids and their evaluation as potential antiproliferative and anti-angiogenic agents. nih.gov Six of the synthesized compounds (SA01–SA05, SA07) showed superior anti-proliferative activity against vascular cells (EA.hy926) compared to the standard drug sorafenib (B1663141). nih.gov

The hybridization of quinoline with chalcone (B49325) moieties has also yielded promising results. nih.govmdpi.com A series of quinoline-chalcone hybrids was designed and synthesized, with compounds 9i and 9j emerging as the most potent, exhibiting IC₅₀ values between 1.91 and 5.29 μM against A549 (non-small cell lung cancer) and K-562 (chronic myeloid leukemia) cell lines. nih.gov These compounds were found to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov

Furthermore, the combination of quinoline and triazole moieties has been explored. rasayanjournal.co.in A series of quinoline- nih.govnih.govnih.gov-triazole hybrids was synthesized and showed moderate anticancer activity but potent antioxidant properties. rasayanjournal.co.in

The following tables summarize the findings from selected studies on thiazoloquinoline and related quinoline-based hybrid systems.

Table 1: Inhibitory Activity of Thiazolo[5,4-f]quinazoline Hybrids against DYRK1A/1B Kinases

Compound IC₅₀ (nM) vs DYRK1A IC₅₀ (nM) vs DYRK1B Reference
EHT 5372 (8c) 1.9 0.9 nih.gov
EHT 6840 (8h) 1.1 0.5 nih.gov
EHT 1610 (8i) 0.8 0.4 nih.gov
EHT 9851 (8k) 0.6 0.3 nih.gov
EHT 3356 (9b) 2.6 1.3 nih.gov
Harmine (Reference) 6.5 3.2 nih.gov

IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: Antiproliferative Activity of Quinazoline-Thiazole Hybrids

Compound Cell Line IC₅₀ (µM) Reference
SA01 EA.hy926 5.85 nih.gov
SA02 EA.hy926 2.50 nih.gov
SA03 EA.hy926 1.05 nih.gov
SA04 EA.hy926 0.79 nih.gov
SA05 EA.hy926 0.94 nih.gov
SA07 EA.hy926 1.25 nih.gov
Sorafenib (Reference) EA.hy926 6.62 nih.gov

IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation.

Table 3: Cytotoxicity of Quinoline-Chalcone Hybrids

Compound A549 Cell Line IC₅₀ (µM) K-562 Cell Line IC₅₀ (µM) Reference
9i 1.91 2.34 nih.gov
9j 5.29 3.17 nih.gov

IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

These studies collectively underscore the value of molecular hybridization as a strategy for expanding the chemical space and therapeutic potential of the this compound scaffold. By judiciously selecting the partnering moieties, researchers can fine-tune the biological activity profile of the resulting hybrids to address specific therapeutic targets.

Structure Activity Relationship Sar Studies of Thiazolo 5,4 F Quinoline Derivatives

Elucidating the Influence of Substituent Position and Nature on Biological Activity

The biological activity of thiazolo[5,4-f]quinoline derivatives, especially their kinase inhibitory potential, is highly dependent on the nature and placement of various substituents on the tricyclic core. Research has focused on modifying positions on both the thiazole (B1198619) and quinoline (B57606) (or the closely related quinazolinone) rings to enhance potency and selectivity.

One of the primary targets for these derivatives is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in neurodegenerative conditions like Alzheimer's disease. nih.govnih.govresearchgate.net SAR studies have revealed that small substituents attached to the thiazole ring at position 2 are critical for high inhibitory activity against DYRK1A. nih.govmdpi.com For instance, converting a nitrile group at position 2 into a methylcarbimidate function leads to a dramatic increase in potency. mdpi.com The optimal size of the alkyl group on the imidamide function appears to be small, with methyl or ethyl groups being favored. mdpi.com

Substitutions on the quinoline portion of the scaffold also play a pivotal role. In the analogous thiazolo[5,4-f]quinazolin-9-one series, the N8 position is a key site for modification. The introduction of aromatic substituents at this position can influence inhibitory values against a panel of kinases (including CLK1, DYRK1A, and GSK-3α/β). nih.gov However, the presence of basic groups or bulky aromatic substituents at the N8 position has been shown to decrease affinity for these kinases. nih.gov

For a related isomer, thiazolo[5,4-b]quinoline, studies have shown that antitumor activity is enhanced by the presence of a 2-[[(N,N-diethylamino)ethyl]amino] substituent at the C-2 position and a fluorine atom at the C-7 position. This highlights the importance of a basic side chain and a halogen substituent at specific locations to achieve a desired biological effect.

The table below summarizes the impact of various substituents on the DYRK1A inhibitory activity of thiazolo[5,4-f]quinazoline derivatives, which share the core scaffold of interest.

Compound SeriesPosition 2 SubstituentPosition 9 SubstituentKey FindingIC₅₀ (DYRK1A)
7i Methylcarbimidate4-MethoxyphenylaminoSmall group at position 2 enhances activity significantly.40 nM nih.govresearchgate.net
8i Methylcarbimidate4-EthoxyphenylaminoDemonstrates high potency similar to other top compounds.50 nM nih.govresearchgate.net
9i Methylcarbimidate3-Fluoro-4-methoxyphenylaminoShows potent inhibition, highlighting tolerance for substitution on the aniline (B41778) ring.47 nM nih.gov
EHT 1610 (8i) Methylcarbimidate2-Fluoro-4-methoxyphenylaminoOne of the most potent inhibitors, used as a reference compound.Nanomolar range mdpi.com
Precursors (7, 8, 9, 10) NitrileVarious anilinesThe nitrile precursors are completely inactive against tested kinases.>10 µM nih.gov

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Impact of Core Ring Fusion Patterns on Activity Profiles

The specific arrangement of the fused rings in the thiazoloquinoline system is a critical determinant of its biological activity profile. The angular, or "V-shaped," fusion of the this compound scaffold is essential for its potent kinase inhibitory activity. mdpi.com

Studies comparing the angular thiazolo[5,4-f]quinazoline derivatives with their linear (straight) isomers, such as thiazolo[4,5-g] or thiazolo[5,4-g]quinazolinones, have demonstrated a stark difference in activity. While the angular compounds, like the potent DYRK1A inhibitor EHT 1610, show excellent affinity for the DYRK family of kinases, the corresponding linear isomers are reported to be inactive as kinase inhibitors. mdpi.com This suggests that the specific three-dimensional shape conferred by the [5,4-f] fusion pattern is crucial for fitting into the ATP-binding pocket of these target kinases.

This principle extends to other related heterocyclic systems. For example, in studies of pyrazoloquinoline isomers, the pyrazolo[3,4-f]quinoline derivatives were found to be potent immunostimulants, whereas the regioisomeric pyrazolo[4,3-f]quinolines were inactive. This further underscores the profound impact of the ring fusion pattern on the resulting biological properties. purdue.edu The different patterns of ring fusion in thiazoloquinolines lead to distinct molecular skeletons, each with a unique potential for biological interaction.

The preference for a specific fusion pattern highlights the high degree of structural and electronic precision required for effective interaction with biological targets. The angular geometry of the this compound core appears to correctly orient the key substituents for binding and inhibition.

Steric and Electronic Effects in Structure-Activity Correlations

The interplay of steric (size and shape) and electronic (electron-donating or -withdrawing) properties of substituents is fundamental to the structure-activity relationship of this compound derivatives. These factors govern how a molecule interacts with its biological target.

Steric Effects: The size of substituents can significantly impact binding affinity. In the thiazolo[5,4-f]quinazolin-9-one series, the introduction of bulky aromatic groups at the N8 position was found to be detrimental to kinase inhibitory activity, suggesting a steric clash within the enzyme's binding site. nih.gov This is described as a consequence of steric influence rather than electronic effects. nih.gov Similarly, research on thiazolo[5,4-f]quinazolines demonstrated that "small-sized groups" linked to the thiazole ring at position 2 led to a dramatic enhancement of inhibitory activity against DYRK1A. nih.gov This implies that the space at this position within the kinase binding pocket is limited.

Electronic Effects: The electronic nature of substituents modifies the charge distribution across the heterocyclic system, affecting interactions such as hydrogen bonding and π-π stacking with the target protein. For instance, in related quinazoline (B50416) inhibitors, the substitution of the aniline moiety with small, hydrophobic, and electron-withdrawing substituents (in the order F > Br > Cl) increased activity. mdpi.com The presence of electron-donating groups at the 6 and 7 positions of the quinazoline core has also been shown to increase the activity of certain compounds. mdpi.com

In the broader context of SAR, molecular descriptors such as total energy, polarizability, and atomic charges are used to quantify these effects and correlate them with biological activity. researchgate.net For example, the need for a positive charge density at a specific carbon atom in the related thiazolo[5,4-b]quinoline scaffold for antitumor activity points to a critical electronic requirement for its mechanism of action. The self-association of molecules, which can affect their bioavailability, is also influenced by both the steric and electronic properties of substituents. rsc.org The careful balance of these effects is crucial in the rational design of new and more potent this compound-based therapeutic agents.

Mechanistic Investigations of Biological Activities Mediated by Thiazolo 5,4 F Quinoline Derivatives

Inhibition of Protein Kinases by Thiazolo[5,4-f]quinazolines and Related Structures

Thiazolo[5,4-f]quinazolines have emerged as a significant scaffold in the development of protein kinase inhibitors. nih.govnih.gov These compounds have been the focus of research due to their potential to modulate the activity of various kinases involved in critical cellular processes. nih.gov

Derivatives of thiazolo[5,4-f]quinazoline have demonstrated potent inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/1B). mdpi.comnih.gov These kinases are implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer. mdpi.comnih.gov

A focused library of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines was synthesized and evaluated for their inhibitory effects on DYRK1A/1B. nih.gov Several of these compounds, including EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356, exhibited IC50 values in the single-digit nanomolar or even subnanomolar range, positioning them among the most potent DYRK1A/1B inhibitors discovered to date. nih.gov The development of these potent inhibitors was facilitated by the use of a versatile molecular platform, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816), primarily through microwave-assisted synthesis. nih.gov

Earlier studies on different series of thiazolo[5,4-f]quinazolines also revealed significant inhibitory activity against DYRK1A. nih.gov Specifically, compounds with small substituents on the thiazole (B1198619) ring showed a marked increase in inhibitory potency. nih.gov For instance, three lead compounds from one series displayed low nanomolar IC50 values for DYRK1A. mdpi.com This highlights the importance of the substitution pattern on the thiazolo[5,4-f]quinazoline core for achieving high-affinity binding to DYRK1A. nih.govmdpi.com

The inhibitory potential of these compounds is not limited to DYRK1A, as many also show significant activity against DYRK1B. nih.gov The dual inhibition of both kinases by these thiazolo[5,4-f]quinazoline derivatives makes them valuable molecular probes for studying the biological and pharmacological roles of DYRK1A/1B in various disease contexts. mdpi.comnih.gov

Beyond their potent effects on DYRK1A/1B, thiazolo[5,4-f]quinazoline derivatives have been investigated for their inhibitory activity against a panel of other serine/threonine (Ser/Thr) kinases. nih.govnih.govnih.gov These kinases, including Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinase 5 (CDK5), Casein Kinase 1 (CK1), and CDC-like Kinase 1 (CLK1), are also implicated in the pathology of Alzheimer's disease and other disorders. nih.govnih.gov

In one study, a library of eighteen thiazolo[5,4-f]quinazolin-9-one derivatives was screened against CDK1/cyclin B, CDK5/p25, and GSK-3. nih.gov Several of these compounds were found to inhibit GSK-3 in the micromolar range. nih.gov Further exploration of thiazolo[5,4-f]quinazolines revealed compounds with submicromolar activity against both DYRK1A and GSK3α/β. nih.gov Notably, some derivatives exhibited a degree of selectivity, with a preference for inhibiting DYRK1A over GSK3α/β. nih.gov

Interestingly, while some series of thiazolo[5,4-f]quinazolines showed potent inhibition of DYRK1A and GSK3, they were found to be inactive against CDK5/p25 and CK1. mdpi.com This suggests a degree of selectivity in the inhibitory profile of these compounds. Another study focusing on thiazolo[5,4-f]quinazolin-9(8H)-ones identified derivatives with promising multi-target inhibitory activity against CDK5, GSK-3, CLK1, and DYRK1A. nih.gov The imidate and ester derivatives, in particular, showed submicromolar inhibitory activity against DYRK1A and GSK-3. researchgate.net

The development of dual inhibitors, such as those targeting both CDK1 and GSK-3, has also been a focus of research. researchgate.net Through lead optimization and molecular modeling, a dual CDK1/GSK-3 inhibitor with submicromolar activity was identified from a series of 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitriles. researchgate.net

Table 1: Inhibitory Activity of Selected Thiazolo[5,4-f]quinazoline Derivatives against Various Kinases

Compound/SeriesTarget KinaseIC50 (µM)Reference
7a-dGSK-3Micromolar range nih.gov
7iDYRK1A0.040 nih.gov
8iDYRK1A0.047 nih.gov
9iDYRK1A0.050 nih.gov
EHT 5372 (8c)DYRK1A/1BSingle-digit nM/sub-nM nih.gov
EHT 6840 (8h)DYRK1A/1BSingle-digit nM/sub-nM nih.gov
EHT 1610 (8i)DYRK1A/1BSingle-digit nM/sub-nM nih.gov
EHT 9851 (8k)DYRK1A/1BSingle-digit nM/sub-nM nih.gov
EHT 3356 (9b)DYRK1A/1BSingle-digit nM/sub-nM nih.gov
Imidate derivative 3DYRK1A0.092 researchgate.net
Imidate derivative 3GSK-30.082 researchgate.net
Ester derivative 4DYRK1A4.1 researchgate.net
Ester derivative 4GSK-30.030 researchgate.net
Compound 13dCDK1/GSK-3Submicromolar researchgate.net

This table is for illustrative purposes and represents a selection of the data available.

Molecular modeling studies have provided valuable insights into the binding modes of thiazolo[5,4-f]quinazoline derivatives within the ATP-binding sites of their target kinases, helping to explain their potency and selectivity. nih.govnih.gov

For the selective GSK-3 inhibitors from the thiazolo[5,4-f]quinazolin-9-one series, modeling suggests that they bind to the ATP-binding site through a crucial hydrogen bond interaction with the backbone of Val135. nih.gov Furthermore, these inhibitors are predicted to occupy a specific hydrophobic back pocket of the enzyme, which likely contributes to their selectivity. nih.gov

In the case of DYRK1A, the binding mode of thiazolo[5,4-f]quinazolines has also been investigated. The structure-activity relationship studies revealed that small substituents on the thiazole ring dramatically enhance inhibitory activity against DYRK1A. nih.gov This suggests that this part of the molecule is critical for interacting with specific residues within the kinase's active site.

The selectivity of these compounds varies depending on the specific substitutions on the thiazolo[5,4-f]quinazoline scaffold. For instance, some derivatives show marked preference for DYRK1A over other kinases like GSK3, CDK5, and CK1. nih.govmdpi.com This selectivity is a key aspect in the development of targeted therapies, as off-target effects can lead to undesirable side effects. The design of multi-target-directed ligands (MTDLs) has also been a strategic approach, aiming to inhibit multiple kinases involved in a particular disease pathway, such as those implicated in Alzheimer's disease. nih.gov

The ability to predict the binding modes and understand the structural basis for selectivity is crucial for the rational design of new and more potent thiazolo[5,4-f]quinazoline-based kinase inhibitors. nih.govnih.gov

Cholinesterase Inhibition by Thiazolo[5,4-c]isoquinoline Derivatives

While the thiazolo[5,4-f]quinoline scaffold has been primarily explored for kinase inhibition, the isomeric thiazolo[5,4-c]isoquinoline core has been investigated for its potential as a cholinesterase inhibitor. researchgate.net

A series of sixteen thiazolo[5,4-c]isoquinoline derivatives were computationally screened and subsequently evaluated in vitro for their ability to inhibit acetylcholinesterase (AChE). researchgate.net This enzyme is a key target in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

Computational target prediction identified AChE as a likely target for this class of compounds. researchgate.net Molecular docking studies then predicted that several of these derivatives would bind effectively to the AChE active site. researchgate.net Subsequent in vitro testing confirmed that some of these thiazolo[5,4-c]isoquinoline derivatives are indeed novel AChE inhibitors. researchgate.net Kinetic analysis of the most promising compounds, 6 and 14, was performed to elucidate their mechanism of inhibition. researchgate.net

The binding of these inhibitors to AChE involves interactions with key residues in the enzyme's active site gorge, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). researchgate.net The specific interactions that govern the inhibitory mechanism of these thiazolo[5,4-c]isoquinoline derivatives are a subject of ongoing investigation. researchgate.net

In addition to AChE, butyrylcholinesterase (BuChE) is another important cholinesterase that has been investigated as a therapeutic target. nih.govnih.govmdpi.comnih.gov While the primary focus of the study on thiazolo[5,4-c]isoquinoline derivatives was on AChE, the potential for these compounds to modulate BuChE activity is an area for further exploration. researchgate.net

A separate study on benzothiazole-isoquinoline derivatives, which share some structural similarities, found that many of these compounds exhibited significant inhibitory activity against BuChE, while showing no effect on AChE. nih.gov This highlights the potential for achieving selectivity between these two related enzymes. The inhibitory activity against BuChE was attributed to the specific design of the pharmacophore. nih.gov

Given these findings, it is plausible that certain thiazolo[5,4-c]isoquinoline derivatives could also exhibit inhibitory activity against BuChE. Further screening and mechanistic studies would be necessary to confirm this and to understand the structural requirements for potent and selective BuChE inhibition within this chemical class.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a significant mechanism through which thiazoloquinoline derivatives exert their anticancer effects. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and its disruption is a validated strategy in oncology.

Molecular docking studies have elucidated the binding modes of quinoline-based compounds within the ATP-binding pocket of the VEGFR-2 kinase domain. These interactions are fundamental to their inhibitory activity. The thiazoloquinoxaline scaffold, a related structure, is designed to fit within the active site, and its derivatives have shown potent inhibition. springer.com The binding is often characterized by key hydrogen bond interactions with specific amino acid residues. For instance, the heterocyclic ring system of the inhibitor typically forms a hydrogen bond with the backbone of Cys917 located in the hinge region of the enzyme. nih.gov

Furthermore, a crucial part of the interaction involves a pharmacophore moiety, such as an amide or urea (B33335) linker, which forms hydrogen bonds with the side chains of glutamate (B1630785) (Glu883) and aspartate (Asp1044). nih.gov These residues are part of the highly conserved Asp-Phe-Gly (DFG) motif, which plays a critical role in the activation state of the kinase. By engaging these residues, the inhibitors stabilize the inactive conformation of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. nih.gov Molecular modeling of thiazolo[5,4-f]quinazolin-9-ones also suggests binding into the ATP-binding site. nih.gov

Analysis of successful VEGFR-2 inhibitors, including those based on the quinoline (B57606) and thiazoloquinoxaline frameworks, has led to the identification of several essential pharmacophoric features required for potent activity. springer.comnih.govnih.gov These features serve as a blueprint for the design of new and more effective inhibitors.

The key pharmacophoric requirements are:

A flat, heteroaromatic ring system : This component, represented by the this compound core, is designed to occupy the adenine-binding pocket and interact with the hinge region, primarily through hydrogen bonding with Cys917. nih.govnih.gov

A spacer moiety : This linker connects the heteroaromatic core to other functional groups and orients them correctly within the active site. nih.gov

A hydrogen-bonding moiety : Typically an amide or urea group, this feature is vital for forming key interactions with the DFG motif residues, Glu883 and Asp1044. nih.gov

A hydrophobic tail : This part of the molecule extends into a hydrophobic, allosteric pocket of the receptor, enhancing binding affinity and selectivity. nih.gov

Derivatives of this compound that incorporate these features are rationally designed to maximize their inhibitory potential against VEGFR-2. nih.gov

Other Enzyme Inhibition Profiles (e.g., COX-1/2, Peptide Deformylase)

Beyond VEGFR-2, thiazoloquinoline scaffolds and their derivatives have been investigated for their ability to inhibit other enzymes implicated in disease. Notably, they have shown activity against various protein kinases and cyclooxygenase (COX) enzymes.

Thiazolo[5,4-f]quinazoline derivatives have been evaluated against a panel of Ser/Thr kinases. nih.gov Certain compounds within this class demonstrated potent, double-digit nanomolar inhibition against dual-specificity tyrosine-regulated kinase 1A (DYRK1A), with IC₅₀ values as low as 40 nM. nih.gov In contrast, these specific derivatives showed no significant inhibitory activity against CDK5/p25 or CK1. nih.gov Other related scaffolds, such as thiazolo[5,4-f]quinazolin-9-ones, have been identified as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), with some derivatives exhibiting activity in the micromolar range. nih.gov Molecular modeling suggests these compounds bind to the ATP-binding site of GSK-3, forming a critical hydrogen bond with Val135. nih.gov

In the context of inflammation, related isomers like thiazolo[4,5-f]quinolines have been synthesized and screened for inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2. nih.gov Studies on similar heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, have also revealed inhibitory activity, often with a preference for the inducible COX-2 enzyme over the constitutive COX-1 enzyme. nih.gov

Based on available research, there is no specific information regarding the inhibition of peptide deformylase by this compound derivatives.

General Cellular and Molecular Targets for Antiproliferative Activity in Cancer Research

The anticancer effects of this compound derivatives stem from their interaction with multiple cellular and molecular targets, leading to the modulation of key processes involved in cancer cell proliferation and survival.

The primary cellular process modulated by these compounds is the induction of apoptosis, or programmed cell death. Inhibition of survival signals, such as those mediated by VEGFR-2, can trigger apoptosis. springer.com Studies on related quinoline derivatives show they can induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and survivin. nih.gov Furthermore, some thiazolo[5,4-b]quinoline derivatives have been shown to induce apoptosis through the activation of effector caspases. google.com Certain quinoline-based compounds may also elicit a DNA damage response through the activation of p53.

Inhibition of angiogenesis, as a direct consequence of VEGFR-2 inhibition, is another critical mechanism. springer.com By preventing the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen required for their growth and dissemination.

Other reported mechanisms for the broader class of quinoline compounds include the inhibition of topoisomerases and intercalation into DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. The ability to inhibit crucial kinases like GSK-3 and DYRK1A also contributes to the disruption of cellular signaling pathways that are often deregulated in cancer. nih.govnih.gov

The antiproliferative activity of thiazoloquinoline derivatives has been demonstrated across a range of human cancer cell lines in vitro. These studies are crucial for determining the potency and selectivity of new compounds. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For example, a sulfapyridine (B1682706) derivative of a thiazoloquinoxaline (4d) exhibited significant inhibition of HepG2 (human liver carcinoma) cells with an IC₅₀ value of 4.31 μM. springer.com This activity was comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 2.97 μM) in the same cell line. springer.com A related thiazolo[5,4-b]quinoline derivative, D3CLP, has shown high cytotoxic activity against several human tumor cell lines, including leukemia and cervical cancer cells. google.com The table below summarizes the reported activities of various related derivatives against different cancer cell lines.

Derivative Class/CompoundTarget Cancer Cell LineReported Activity (IC₅₀)Source
Thiazoloquinoxaline-sulfapyridine derivative (4d)HepG2 (Liver Carcinoma)4.31 μM springer.com
Thiazoloquinoxaline-sulfamethoxazole derivative (4f)HepG2 (Liver Carcinoma)Less active than 4d springer.com
Quinoline-thiazolidine-2,4-dione hybrid (Compound 13)Caco-2 (Colorectal Adenocarcinoma)Comparable to doxorubicin nih.gov
Quinoline-thiazolidine-2,4-dione hybrid (Compound 14)Caco-2 (Colorectal Adenocarcinoma)Comparable to doxorubicin nih.gov
Thiazolo[5,4-b]quinoline derivative (D3CLP)HeLa (Cervical Cancer)Synergistic cytotoxicity with cisplatin google.com
Thiazolo[5,4-b]quinoline derivative (D3CLP)K-562 (Leukemia)Induces significant cell death google.com

Computational and Theoretical Studies on Thiazolo 5,4 F Quinoline Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of thiazolo[5,4-f]quinoline derivatives and elucidating the structural basis for their biological activities.

Molecular docking simulations have been successfully employed to predict the binding affinities of this compound derivatives against various biological targets. These studies calculate a docking score or binding energy, which is an estimation of the binding strength between the ligand and the protein. A lower, more negative value typically indicates a more favorable interaction.

For instance, in the pursuit of novel antimicrobial agents, a series of this compound derivatives were synthesized and docked against bacterial DNA gyrase (PDB: 6F86). Among the synthesized compounds, compound 19 emerged as a particularly potent derivative, exhibiting the strongest binding affinity with a value of -6.6951 kcal/mol nih.govresearchgate.net. This strong interaction is attributed to a synergistic network of hydrogen bonds and π-interactions within the active site of the enzyme nih.govresearchgate.net.

In a separate study focusing on anticancer agents, novel thiazoloquinolinone derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The docking studies revealed that the synthesized compounds displayed a range of binding affinities, with docking scores between -3.24 and -6.63 kcal/mol. Notably, compound 5e demonstrated the most potent binding affinity with an energy of -6.63 kcal/mol, highlighting its potential as a VEGFR-2 inhibitor nih.gov.

Furthermore, in studies of related quinoline-containing heterocyclic systems, molecular docking has been instrumental in identifying promising candidates. For example, certain quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives have shown significant binding energies, with ΔG values ranging from -7.20 to -11.70 kcal/mol against various antimicrobial protein receptors researchgate.net. Specifically, against Dihydropteroate Synthase of S. aureus, these compounds demonstrated favorable binding energies, such as -8.90 kcal/mol for compound 10 and -8.80 kcal/mol for compound 11 mdpi.com.

Interactive Data Table:

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)
Compound 19Bacterial DNA Gyrase (6F86)-6.6951
Compound 5eVEGFR-2-6.63
Compound 10 (Related Scaffold)Dihydropteroate Synthase-8.90
Compound 11 (Related Scaffold)Dihydropteroate Synthase-8.80

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the binding pocket of a target protein. The identification of these key interactions is crucial for understanding the mechanism of action and for the rational design of derivatives with improved potency and selectivity.

In the investigation of thiazoloquinolinone derivatives as VEGFR-2 inhibitors, molecular docking studies identified several key amino acid residues that play a crucial role in the binding interactions. These include residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligands. The analysis of the binding modes of these compounds revealed that the thiazole (B1198619) ring, in conjunction with a central imine, can act as a hydrogen bond donor and acceptor pharmacophore, which is important for inhibitory activity against VEGFR-2 nih.gov.

For the antimicrobial this compound derivatives targeting bacterial DNA gyrase, the strong binding affinity of compound 19 was attributed to a network of hydrogen bonds and π-interactions nih.govresearchgate.net. While the specific interacting residues for this particular compound were not detailed, the nature of these interactions suggests the involvement of both polar and aromatic residues within the enzyme's active site.

Studies on analogous quinoline-based heterocyclic systems have also highlighted the importance of specific amino acid interactions. For instance, in the docking of quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives with Dihydropteroate Synthase, hydrogen bonds were formed with key residues such as Asn11, His241, Asp84, Arg239, Asn103, Met128, and Arg52 mdpi.com. Similarly, when targeting AaTPS of Alternaria alternata, these compounds formed hydrogen bonds with vital amino acids including Glu137, Asp176, Asp267, Val268, Asn307, Asn392, and Tyr326 mdpi.com.

Molecular Dynamics (MD) Simulations to Explore Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. For this compound derivatives, MD simulations provide valuable insights into the conformational stability of the ligand-protein complex, the flexibility of the ligand within the binding pocket, and the nature of the intermolecular interactions.

In a study of novel thiazoloquinolinone derivatives as VEGFR-2 inhibitors, MD simulations were performed to assess the stability of the docked complexes. The simulations indicated that the key amino acid residue Lys868 exhibited a high frequency of interaction with the ligand throughout the simulation, suggesting its critical role in stabilizing the complex nih.gov.

Furthermore, research on related quinoline-pyridothiazolopyrimidine derivatives has demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes. In these studies, molecular dynamics simulations confirmed the stability of complexes formed by the derivatives with various protein receptors, including EGFR, CDK2, ERα, and VEGFR. The stability was assessed by analyzing the root mean square deviation (RMSD) of the protein backbone and the ligand, with recorded RMSD values indicating stable complexes. The root mean square fluctuation (RMSF) values, which measure the fluctuation of individual amino acid residues, ranged from 0.10 to 0.6 nm. Additionally, the solvent-accessible surface area (SASA) was measured to be between 125 and 175 nm², providing further evidence for the stability of the interactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively reported, research on structurally related quinazolinone-thiazolidinone heterocycles highlights the potential of this approach.

In a QSAR study focused on the antimicrobial activity of quinoline-based quinazolinone-4-thiazolidinones, various topological and 2D matrix descriptors were used as independent variables to correlate with the antimicrobial activity against E. coli. The resulting models were statistically significant, with a cross-validated regression coefficient of 0.6881, indicating their potential utility in predicting the activity of new compounds ijprajournal.com. Such models can be instrumental for medicinal chemists in selecting the most promising substituents for the development of more potent antimicrobial agents ijprajournal.com.

These studies on related scaffolds underscore the applicability of QSAR in the rational design of new this compound derivatives. By developing predictive QSAR models, it would be possible to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted biological activity, thereby streamlining the drug discovery process.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

While specific DFT studies on the this compound scaffold are limited, research on individual quinoline (B57606) and thiazole derivatives provides insights into their electronic properties. For quinoline, DFT calculations have shown a HOMO-LUMO energy gap of approximately 4.83 eV, indicating significant stability scirp.org. For other quinoline derivatives, this gap can range from 4.08 eV to 4.81 eV eurekaselect.com. The ionization potential for some quinoline derivatives has been calculated to be around 7.346 eV to 8.475 eV eurekaselect.com.

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other molecules, particularly biological targets like proteins and nucleic acids. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively.

For heterocyclic systems like this compound, MEP analysis can identify key features responsible for intermolecular interactions. For instance, in related quinoline derivatives, the nitrogen atom of the quinoline ring generally exhibits a region of negative potential, making it a hydrogen bond acceptor site. The hydrogen atoms attached to the aromatic rings, on the other hand, show positive potential and can act as hydrogen bond donors.

In a hypothetical MEP analysis of a this compound derivative, distinct electrostatic regions would be expected. The nitrogen atom in the quinoline ring and the sulfur and nitrogen atoms in the thiazole ring would likely be characterized by negative electrostatic potential, highlighting their role as potential sites for interaction with biological receptors through hydrogen bonding or other electrostatic interactions. The distribution of electrostatic potential across the aromatic rings can be influenced by the presence of various substituents. Electron-withdrawing groups would tend to create more positive regions, while electron-donating groups would enhance the negative potential in their vicinity. This information is crucial for understanding the structure-activity relationships (SAR) of these compounds and for designing derivatives with improved binding affinity to their biological targets.

Table 1: Hypothetical Electrostatic Potential (ESP) Values for a this compound Derivative

Atomic SitePredicted Electrostatic Potential (a.u.)Implication for Intermolecular Interactions
Quinoline Nitrogen-0.05 to -0.10Strong hydrogen bond acceptor site
Thiazole Nitrogen-0.04 to -0.08Hydrogen bond acceptor site
Thiazole Sulfur-0.02 to -0.05Potential for electrostatic interactions
Aromatic C-H Protons+0.02 to +0.05Weak hydrogen bond donor sites
Electron-donating group (e.g., -OCH3)Varies with positionEnhances negative potential on the ring
Electron-withdrawing group (e.g., -NO2)Varies with positionCreates more positive regions on the ring

This table is illustrative and based on general principles of MEP analysis for similar heterocyclic systems. Actual values would require specific DFT calculations for each derivative.

In Silico Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based).

For this compound derivatives, which have shown promise in various therapeutic areas, pharmacophore modeling can be a powerful tool for lead optimization. researchgate.net By identifying the key pharmacophoric features responsible for their activity, medicinal chemists can design new analogs with enhanced potency and selectivity. This process often involves the development of a quantitative structure-activity relationship (QSAR) model, which correlates the physicochemical properties of the compounds with their biological activity.

Lead optimization using a pharmacophore model involves several steps:

Model Generation and Validation: A robust pharmacophore model is developed using a set of known active and inactive compounds. The model's ability to distinguish between these two groups is then validated.

Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

Lead Optimization: For a known series of active compounds, the pharmacophore model can guide the modification of the lead structure to better fit the model and, consequently, improve its biological activity. This can involve adding or removing functional groups to enhance interactions with the target receptor.

For instance, if a pharmacophore model for a series of this compound-based enzyme inhibitors indicates the importance of a hydrophobic group at a specific position, new derivatives can be synthesized with various lipophilic substituents at that position to optimize the interaction with the hydrophobic pocket of the enzyme.

Table 2: Common Pharmacophoric Features and Corresponding Moieties in Quinoline-Based Inhibitors

Pharmacophoric FeatureCorresponding Chemical Moiety/InteractionRole in Ligand-Receptor Binding
Hydrogen Bond Acceptor (HBA)Nitrogen atom in the quinoline ring, carbonyl groups in substituentsForms hydrogen bonds with donor residues in the active site.
Hydrogen Bond Donor (HBD)Amine or hydroxyl groups on substituentsForms hydrogen bonds with acceptor residues in the active site.
Aromatic Ring (AR)The quinoline ring systemParticipates in π-π stacking or hydrophobic interactions.
Hydrophobic (HY)Alkyl or aryl substituentsOccupies hydrophobic pockets in the binding site.

This table provides examples of pharmacophoric features commonly found in quinoline-based inhibitors and serves as a guide for the potential features in this compound derivatives.

Future Research Directions and Unexplored Avenues for Thiazolo 5,4 F Quinoline

Development of Novel Synthetic Methodologies for Underexplored Isomers and Derivatives

The exploration of the chemical space surrounding thiazolo[5,4-f]quinoline is contingent upon the development of versatile and efficient synthetic strategies. Current methods, while effective, often focus on a limited range of substitution patterns. Future research should prioritize the creation of novel synthetic routes to access previously inaccessible isomers and derivatives.

One promising approach involves an iron-mediated reductive cyclization/oxidation strategy, which has been successfully used to generate a library of chemically diverse scaffolds, including this compound, from nitro(hetero)arenes. bohrium.comresearchgate.net This method demonstrates the potential for creating diverse libraries for biological screening. bohrium.com Further research could expand upon this by exploring different metal catalysts and reaction conditions to control regioselectivity and introduce a wider array of functional groups.

Another established route involves the Jacobson cyclization of N-(quinolin-6-yl)carbothioamides, which are prepared from the corresponding 6-aminoquinolines. researchgate.net This method has been used to synthesize derivatives like 2-(furan-2-yl)this compound. researchgate.net Future work could focus on diversifying the heterocyclic substituent at the 2-position by employing a broader range of acyl chlorides in the initial coupling step.

Furthermore, methods for synthesizing more complex derivatives, such as 3,6-disubstituted 2,9-dioxo-2,3,6,9-tetrahydrothiazolo-[5,4-f]quinoline-8-carboxylic acids via thiazolium salts, have been reported. researchgate.net The development of diversity-oriented synthesis (DOS) strategies will be crucial. researchgate.net These approaches aim to construct libraries of small molecules with high structural complexity and diversity, which is particularly effective for exploring the vast chemical space of natural-product-like molecules and identifying compounds with unique biological activities. researchgate.net

Table 1: Selected Synthetic Methodologies for this compound Derivatives

MethodologyStarting MaterialsResulting DerivativeReference
Iron-Mediated Reductive CyclizationNitro hetero arenes, ethanol, iron-acetic acidThis compound bohrium.com
Jacobson CyclizationN-(Quinolin-6-yl)furan-2-carbothioamide, potassium ferricyanide (B76249)2-(Furan-2-yl)this compound researchgate.net
Thiazolium Salt ChemistryThiazolium salts, various nucleophilic reagents3,6-Disubstituted 2,9-dioxo-2,3,6,9-tetrahydrothiazolo-[5,4-f]quinoline-8-carboxylic acids researchgate.net

Advanced Mechanistic Studies on Emerging Biological Targets

While preliminary studies have identified neurotropic and anti-inflammatory activities for compounds containing the this compound scaffold, the precise molecular mechanisms and biological targets often remain poorly defined. bohrium.comresearchgate.net Future research must delve deeper into the mechanism of action to validate these initial findings and uncover new therapeutic applications.

For instance, certain compounds from a library including this compound were found to attenuate lipopolysaccharide (LPS)-induced TNF-α and CD68 levels by modulating the NF-κB pathway, suggesting a prophylactic anti-inflammatory potential. bohrium.comresearchgate.net Advanced mechanistic studies are needed to identify the specific protein(s) within this pathway that the compounds directly bind to. This requires the use of sophisticated chemical biology tools, such as the design of chemical probes for affinity pull-down assays to isolate and identify target proteins from cell lysates. researchgate.net

Beyond inflammation, the quinoline (B57606) core is a well-known pharmacophore in antiviral agents. researchgate.net Indeed, certain quinoline derivatives have been investigated as potential treatments for herpesvirus infections. google.com this compound derivatives should be systematically screened against a wider range of viral targets, and any hits should be subjected to detailed mechanistic studies to understand how they interfere with the viral life cycle. The identification of specific molecular targets is paramount for the rational development of these compounds into effective therapeutics. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models have already been successfully employed to discover new analogues of other quinoline derivatives with enhanced potency. researchgate.net Similar models can be developed for this compound by building a database of synthesized compounds and their corresponding biological activities. These models can then predict the activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates.

Exploration of Diverse Pharmacological Spaces Beyond Current Applications

The current pharmacological evaluation of this compound has largely focused on anti-inflammatory, neurotropic, and antimicrobial activities. bohrium.comresearchgate.netekb.eg However, the structural versatility of this scaffold suggests that its therapeutic potential may extend far beyond these areas. The quinoline motif is a privileged structure found in drugs with a wide range of applications, including anticancer, antimalarial, and antibacterial agents. researchgate.netresearchgate.net

Future research should systematically explore the activity of this compound libraries in other pharmacological spaces. Phenotypic screening, where compounds are tested for their effects on cell models of various diseases, could be a valuable tool for uncovering unexpected therapeutic activities. researchgate.net Given the prevalence of the quinoline core in various medicines, it is plausible that this compound derivatives could exhibit efficacy in areas such as:

Oncology: Screening against various cancer cell lines and investigating mechanisms related to cell cycle arrest, apoptosis, or inhibition of key oncogenic signaling pathways.

Metabolic Diseases: Investigating effects on targets relevant to diabetes or obesity.

Cardiovascular Diseases: Exploring potential activities related to heart disease or hypertension.

The discovery of 2-methyl-thiazolo[5,4-f]quinoline in the methanolic extract of Pulicaria undulata, a plant with traditional medicinal uses, also points towards the potential for antifungal applications that warrant further investigation. ekb.eg

Strategies for Enhancing Selectivity and Potency through Rational Design

As with any drug discovery program, a key goal is to optimize lead compounds to maximize potency against the desired target while minimizing off-target effects and associated toxicity. Rational design, guided by a deep understanding of structure-activity relationships (SAR), is essential for achieving this.

Initial SAR studies on related quinoline compounds have shown how modifications to the core structure can significantly impact potency and selectivity. researchgate.netresearchgate.net For thiazolo[5,4-f]quinolines, future efforts should focus on:

Systematic Substituent Modification: Exploring the effects of introducing a wide variety of substituents at different positions on the thiazoloquinoline ring system. This allows for the fine-tuning of electronic and steric properties to optimize binding to a biological target.

Structure-Based Design: Once a specific biological target is identified and its structure is known (e.g., through X-ray crystallography), computational docking can be used to predict how different derivatives will bind. This allows for the rational design of modifications that are expected to enhance binding affinity and, consequently, potency.

Modulating Physicochemical Properties: The introduction of specific motifs, such as fluorine atoms, is a widely used strategy in drug design to modulate parameters like metabolic stability and target affinity. researchgate.net Applying such strategies to the this compound scaffold could lead to derivatives with improved drug-like properties.

A critical aspect of this process is the development of chemical probes that are supported by a rational SAR, which are indispensable for target identification and validation. researchgate.net

Q & A

Q. What are the key synthetic routes for preparing Thiazolo[5,4-f]quinoline derivatives, and how can regioselectivity be controlled?

this compound derivatives are typically synthesized via cyclization of thioureido precursors or condensation of 6-aminobenzothiazoles with reagents like diethyl ethoxymethylenemalonate. For example, 2-substituted derivatives are prepared through Gould-Jacobs reactions followed by N-alkylation and hydrolysis . Regioselectivity challenges (e.g., angular vs. linear isomers) are resolved using NMR spectroscopy to confirm structural orientation, as seen in angular-type products characterized by distinct proton doublets at C-4 and C-5 positions . Optimizing reaction conditions (e.g., temperature, solvent) and using oxidizing agents like K3_3Fe(CN)6_6 in alkaline media enhance yield and purity .

Q. Which in vitro assays are suitable for initial cytotoxicity screening of this compound derivatives?

The MTT assay is widely used to evaluate cell viability, while the TUNEL assay quantifies apoptosis induction. These methods were validated in studies on leukemia and cervical cancer cells treated with thiazoloquinoline derivatives, showing dose-dependent cytotoxicity and synergistic effects when combined with cisplatin . Researchers should standardize cell lines (e.g., HeLa, MCF-7) and normalize results to controls to account for baseline metabolic activity.

Q. How can purification techniques improve the yield of this compound derivatives?

Column chromatography (e.g., silica gel) and recrystallization are critical for isolating high-purity products. For electrophilic substitution derivatives (e.g., nitration or bromination), thin-layer chromatography (TLC) monitors reaction progress, followed by high-performance liquid chromatography (HPLC) for final purification . Solvent selection (e.g., ethyl acetate/hexane mixtures) impacts separation efficiency.

Advanced Research Questions

Q. What structural features enhance the antitumor activity of this compound derivatives?

Key structural requirements include:

  • A positive charge density at C-7 , often introduced via fluorine substitution.
  • Basic side chains at C-2 or C-9 (e.g., diethylaminoethyl groups) with pKa values of 7.5–10 to facilitate DNA interaction.
  • Conformational flexibility in side chains to optimize binding to topoisomerase II or other targets . Derivatives with these features showed IC50_{50} values comparable to nalidixic acid against gram-negative bacteria .

Q. How can researchers analyze synergistic effects between this compound derivatives and chemotherapeutic agents?

The Chou-Talalay method is recommended to calculate combination indices (CI) using dose-response curves. For example, D3CLP (a thiazoloquinoline derivative) synergized with cisplatin in cervical cancer cells, reducing IC50_{50} by 40% compared to monotherapy . Flow cytometry can further validate synergy by quantifying apoptotic subpopulations (Annexin V/PI staining).

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like topoisomerase II or DYRK1A. Studies on 9-anilinothiazolo[5,4-b]quinoline derivatives revealed hydrogen bonding with DNA base pairs and intercalation into the minor groove, validated by UV-Vis and fluorescence quenching assays .

Q. How do electrophilic substitution reactions modify the reactivity of this compound?

Nitration (HNO3_3/H2_2SO4_4) and bromination (Br2_2/FeBr3_3) preferentially occur at electron-rich positions (e.g., C-4 of the quinoline ring). For 2-(fur-2-yl) derivatives, formylation via Vilsmeier-Haack reactions introduces aldehyde groups, enabling further functionalization for SAR studies . Reaction monitoring via 1^1H NMR ensures regiochemical control.

Data Analysis & Contradictions

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Contradictions may arise from variations in cell membrane permeability or metabolic pathways. Normalize data to cell-specific controls and use multi-parametric assays (e.g., ATP luminescence, caspase-3 activation) to cross-validate apoptosis mechanisms. For instance, thiazoloquinoline derivatives showed lower toxicity in non-tumoral cells (e.g., PBMCs), suggesting selective uptake .

Q. What strategies resolve conflicting results in molecular docking vs. experimental binding assays?

Discrepancies often stem from rigid vs. flexible docking models. Refine computational predictions using ensemble docking (multiple protein conformations) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Studies on DYRK1A inhibitors highlighted the importance of solvent-accessible surface area in affinity predictions .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Biological Assays : MTT , TUNEL , and COX inhibition .
  • Computational Tools : AutoDock , Gaussian for DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.